molecular formula C20H19N5O2 B1679312 RG-7152 CAS No. 107813-63-8

RG-7152

Cat. No.: B1679312
CAS No.: 107813-63-8
M. Wt: 361.4 g/mol
InChI Key: XDPLTERFGJAMRU-UHFFFAOYSA-N
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Description

  • RG-7152 is a compound with the chemical structure C20H19N5O2. Its CAS number is 107813-63-8 .
  • As a tetrazolyl-substituted leukotriene D4 receptor antagonist, this compound has garnered interest due to its effects on peroxisomal enzymes and β-oxidation in hepatocytes.
  • Preparation Methods

    • Synthetic routes for RG-7152 have been investigated, although specific details are not widely available in the literature.
    • Industrial production methods are not extensively documented, but research efforts continue to explore efficient synthesis strategies.
  • Chemical Reactions Analysis

    • RG-7152 undergoes reactions typical of its functional groups, including oxidation, reduction, and substitution.
    • Common reagents and conditions used in these reactions are context-dependent and may vary based on the specific synthetic pathway.
    • Major products formed from these reactions are not explicitly reported, but they likely involve modifications of the tetrazole and quinoline moieties.
  • Scientific Research Applications

    • RG-7152’s applications span various scientific domains:

        Chemistry: Researchers study its reactivity, stability, and potential as a peroxisome proliferator.

        Biology: Investigations explore its impact on cellular processes and enzyme regulation.

        Medicine: this compound’s pharmacological properties may have therapeutic implications.

        Industry: Its use in drug development or as a research tool is an ongoing area of interest.

  • Mechanism of Action

    • RG-7152’s mechanism involves antagonizing leukotriene D4 receptors.
    • It likely modulates signaling pathways related to leukotrienes, inflammation, and lipid metabolism.
  • Comparison with Similar Compounds

    • RG-7152’s uniqueness lies in its tetrazolyl substitution and specific receptor selectivity.
    • Similar compounds include other leukotriene receptor antagonists (e.g., montelukast, zafirlukast), but this compound’s distinct features set it apart.

    Properties

    CAS No.

    107813-63-8

    Molecular Formula

    C20H19N5O2

    Molecular Weight

    361.4 g/mol

    IUPAC Name

    2-[[3-[3-(2H-tetrazol-5-yl)propoxy]phenoxy]methyl]quinoline

    InChI

    InChI=1S/C20H19N5O2/c1-2-8-19-15(5-1)10-11-16(21-19)14-27-18-7-3-6-17(13-18)26-12-4-9-20-22-24-25-23-20/h1-3,5-8,10-11,13H,4,9,12,14H2,(H,22,23,24,25)

    InChI Key

    XDPLTERFGJAMRU-UHFFFAOYSA-N

    SMILES

    C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=CC(=C3)OCCCC4=NNN=N4

    Canonical SMILES

    C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=CC(=C3)OCCCC4=NNN=N4

    Appearance

    Solid powder

    Key on ui other cas no.

    107813-63-8

    Purity

    >98% (or refer to the Certificate of Analysis)

    shelf_life

    >2 years if stored properly

    solubility

    Soluble in DMSO

    storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    Synonyms

    5-(3-(3-(2-quinolinylmethoxy)phenoxy)propyl)-1-H-tetrazole
    RG 7152
    RG-7152

    Origin of Product

    United States

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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